The Architect's Guide to 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5): Structural Dynamics, Synthesis, and Pharmacological Utility
The Architect's Guide to 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5): Structural Dynamics, Synthesis, and Pharmacological Utility
Executive Summary
In the realm of modern medicinal chemistry, the 4-phenylpiperidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 4-(2-Hydroxyphenyl)piperidin-4-ol (CAS 336882-80-5) is a highly specialized, functionally dense building block[1]. By incorporating an ortho-hydroxyl group on the phenyl ring and a tertiary hydroxyl at the C4 position of the piperidine, this intermediate offers unique conformational rigidity and multiple hydrogen-bonding vectors[2]. This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery programs.
Physicochemical Profiling & Quantitative Data
Before deploying this intermediate in library synthesis, it is critical to understand its baseline physicochemical parameters. The presence of three distinct heteroatom sites (the basic piperidine nitrogen, the tertiary alcohol, and the phenolic hydroxyl) dictates its solubility, reactivity, and downstream purification strategies.
| Parameter | Specification |
| Chemical Name | 4-(2-Hydroxyphenyl)piperidin-4-ol |
| CAS Registry Number | 336882-80-5 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.11028 Da |
| SMILES String | OC1=CC=CC=C1C1(O)CCNCC1 |
| Predicted XLogP3 | ~1.3 |
| Typical Purity | ≥95% (LC-MS/NMR) |
(Data synthesized from commercial chemical registries and structural databases[2],[3])
Causality in Structural Design: The Pharmacophore Logic
Why select the ortho-substituted isomer over the more common para-substituted analogs? As an application scientist, the answer lies in binding thermodynamics and spatial geometry.
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Conformational Locking: The ortho-hydroxyl group sterically clashes with the equatorial protons of the piperidine ring, restricting the free rotation of the phenyl moiety. Furthermore, it can form an intramolecular hydrogen bond with the C4 tertiary hydroxyl. This pre-organizes the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.
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Target Engagement Vectors:
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The piperidine nitrogen (pKa ~9.5) remains protonated at physiological pH, serving as the primary anchor by forming salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in aminergic or glutamatergic receptors.
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The tertiary hydroxyl acts as a localized hydrogen bond donor/acceptor, frequently displacing high-energy water molecules trapped within hydrophobic receptor pockets.
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Pharmacophore mapping of the scaffold illustrating target engagement vectors.
Self-Validating Synthetic Methodology
Synthesizing 4-(2-Hydroxyphenyl)piperidin-4-ol requires precise control over protecting group chemistry and organometallic addition. The following protocol is engineered as a self-validating system —meaning each critical step contains a built-in analytical checkpoint to confirm success before committing to the next phase.
Step 1: Preparation of the Protected Grignard Reagent
Causality: The free phenolic hydroxyl of 2-bromophenol is highly acidic and will immediately quench any formed Grignard reagent. Therefore, it must be masked. We utilize a methoxymethyl (MOM) ether due to its stability to strong bases and ease of orthogonal removal under acidic conditions.
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Procedure: To a suspension of magnesium turnings (1.2 eq) in anhydrous THF under argon, add a catalytic amount of iodine. Slowly add 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) in THF. Reflux for 2 hours.
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Validation Checkpoint: The physical disappearance of the magnesium turnings and the transition of the solution to a homogenous dark brown color confirms the formation of the Grignard reagent. Do not proceed if unreacted magnesium remains abundant.
Step 2: Nucleophilic Addition to the Piperidone
Causality: N-Boc-piperidin-4-one is susceptible to enolization by strong bases. To favor the kinetic 1,2-nucleophilic addition over proton abstraction, the reaction must be executed at cryogenic temperatures.
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Procedure: Cool the Grignard solution to -78°C. Dropwise, add N-Boc-piperidin-4-one (0.9 eq) dissolved in THF. Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.
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Validation Checkpoint: Quench a 50 µL reaction aliquot with saturated aqueous NH₄Cl. Extract with ethyl acetate and perform TLC (Hexane:EtOAc 7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete consumption of the ketone starting material.
Step 3: Global Deprotection
Causality: The intermediate contains both an N-Boc group and a phenolic MOM ether. Both are acid-labile. Utilizing a strong anhydrous acid allows for a highly efficient, single-step global deprotection.
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Procedure: Isolate the intermediate via aqueous workup. Dissolve in minimal dichloromethane and add 4M HCl in dioxane (10 eq). Stir at room temperature for 4 hours. Concentrate under vacuum to yield the hydrochloride salt of 4-(2-Hydroxyphenyl)piperidin-4-ol.
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Validation Checkpoint: Analyze the crude solid via LC-MS. The appearance of a dominant peak at m/z 194.1 [M+H]⁺ with the complete disappearance of the +Boc and +MOM mass signals validates the final product generation[3].
Synthetic workflow for 4-(2-Hydroxyphenyl)piperidin-4-ol with built-in validation steps.
Analytical Characterization Standards
To ensure the integrity of the synthesized CAS 336882-80-5 for downstream biological assays, the following analytical baseline must be met:
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¹H NMR (400 MHz, DMSO-d6): Look for the characteristic aromatic multiplets between δ 6.70–7.20 ppm (4H, ortho-substituted phenol). The piperidine axial and equatorial protons will appear as complex multiplets between δ 1.50–3.20 ppm. The phenolic -OH and tertiary -OH protons typically exchange, but in ultra-dry DMSO, they may appear as distinct singlets around δ 9.5 ppm and δ 4.8 ppm, respectively.
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Chromatographic Purity: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak. Note that the highly polar nature of the unprotected piperidine may result in early elution; utilizing a specialized polar-embedded column or HILIC conditions can drastically improve retention and peak shape.
Conclusion
4-(2-Hydroxyphenyl)piperidin-4-ol is far more than a simple chemical catalog entry[1]. It is a rationally designed pharmacophore built to exploit the thermodynamic and spatial requirements of CNS targets. By adhering to the self-validating synthetic protocols outlined above, medicinal chemists can ensure the reliable production of this critical intermediate, thereby accelerating the discovery of next-generation therapeutics.
References
- CAS 336882-80-5 | Sigma-Aldrich, sigmaaldrich.com.
- 336882-80-5 - Accel Scientific, accelsci.com.
- 4-(piperidin-4-yl)benzene-1,3-diol hydrobromide - PubChemLite, uni.lu.
